2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide
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Description
2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide is a useful research compound. Its molecular formula is C19H15ClN4O5S and its molecular weight is 446.86. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Capacity Assays
Research has elucidated reaction pathways underlying ABTS/potassium persulfate decolorization assays for antioxidant capacity, highlighting the role of specific reactions like coupling which might bias comparisons between antioxidants. This underscores the importance of understanding specific compound interactions in antioxidant assessments (Ilyasov et al., 2020).
Selective Cyclooxygenase Inhibitor
Pyridazinone compounds, including ABT-963, have been identified as potent and selective COX-2 inhibitors, suggesting potential therapeutic applications in treating inflammation and pain associated with arthritis (Asif, 2016).
Analytical Methods in Antioxidant Activity
A review of analytical methods for determining antioxidant activity highlights the versatility and applicability of various assays in assessing the antioxidant capacity of complex samples, suggesting a framework within which compounds like 2-chloro-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide might be evaluated (Munteanu & Apetrei, 2021).
Redox Mediators in Organic Pollutant Treatment
The role of redox mediators in enhancing the degradation of recalcitrant organic pollutants presents a promising avenue for environmental remediation, where compounds with specific functional groups may act as effective mediators (Husain & Husain, 2007).
Ion Transport Inhibition
Research into the inhibition of ion transport by certain compounds offers insights into their potential for treating conditions like hypertension and respiratory distresses, providing a basis for the study of related chemical entities in similar contexts (Bernardinelli et al., 2016).
Properties
IUPAC Name |
2-chloro-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O5S/c1-2-30(28,29)18-9-8-17(22-23-18)12-4-3-5-13(10-12)21-19(25)15-11-14(24(26)27)6-7-16(15)20/h3-11H,2H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLKYNYEWOQBNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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